4-Chloro-5-methoxybenzofuran
Overview
Description
4-Chloro-5-methoxybenzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused with a furan ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methoxy substituents on the benzofuran ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxybenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions, followed by desulfurization . Another approach involves the use of free radical cyclization cascades, which are efficient for constructing complex benzofuran derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic strategies and innovative synthetic routes have been developed to facilitate the large-scale production of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dechlorinated or demethoxylated products.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
4-Chloro-5-methoxybenzofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxybenzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play crucial roles in various biological processes . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
- 5-Chloro-2-(4-methoxyphenyl)benzofuran
- 4-Chloro-5-formylimidazole
- 2-Butyl-4-chloro-5-formylimidazole
Comparison: 4-Chloro-5-methoxybenzofuran is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and biological activity compared to similar compounds. For example, 5-Chloro-2-(4-methoxyphenyl)benzofuran shares structural similarities but differs in its substitution pattern, affecting its chemical properties and applications .
Properties
IUPAC Name |
4-chloro-5-methoxy-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-11-8-3-2-7-6(9(8)10)4-5-12-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMTXTLXCBCHGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504505 | |
Record name | 4-Chloro-5-methoxy-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77440-97-2 | |
Record name | 4-Chloro-5-methoxy-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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